

A Comparative Analysis of GlyH-101 and its Analogs for CFTR Inhibition

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Compound of Interest

Compound Name: GlyH-101

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **GlyH-101**, a potent glycine hydrazide inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, and its key analogs and alternative inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to GlyH-101

GlyH-101, chemically known as N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a small molecule inhibitor of the CFTR chloride channel.^{[1][2]} It exerts its inhibitory effect through a novel mechanism involving the occlusion of the external pore of the CFTR channel.^{[1][2]} This action is rapid, reversible, and voltage-dependent, making **GlyH-101** a valuable tool for studying CFTR function and a potential therapeutic agent for conditions characterized by excessive CFTR-mediated fluid secretion, such as secretory diarrheas.^{[1][2]}

Comparative Performance Data

The following tables summarize the key performance indicators of **GlyH-101** in comparison to its analogs and another widely used CFTR inhibitor, CFTRinh-172.

Table 1: Inhibitory Potency of GlyH-101 and Analogs against CFTR

| Compound | Ki (μM) | Cell Type | Assay Method | Reference |
|-----------------|------------|-------------|---|---------------------|
| GlyH-101 | 4.3 ± 0.9 | FRT cells | Iodide Influx Assay | [3] |
| 1.4 (at +60 mV) | Whole-cell | Patch Clamp | [1] [2] | |
| 5.6 (at -60 mV) | Whole-cell | Patch Clamp | [1] [2] | |
| GlyH-102 | 4.7 ± 0.9 | FRT cells | Iodide Influx Assay | [3] |
| GlyH-109 | 4.7 ± 0.3 | FRT cells | Iodide Influx Assay | [3] |
| OxaH-110 | 2.7 ± 0.3 | FRT cells | Iodide Influx Assay | [3] |
| CFTRinh-172 | ~0.3 | FRT cells | Iodide Influx Assay | [1] |

Table 2: Comparison of Key Features of GlyH-101 and CFTRinh-172

| Feature | GlyH-101 | CFTRinh-172 | Reference |
|----------------------------------|-----------------------------------|------------------------------|-----------|
| Mechanism of Action | External pore occlusion | Intracellular, uncompetitive | [1][2] |
| Rapidity of Action | < 1 minute | Slower | [1][2] |
| Reversibility | Rapidly reversible | Reversible | [1][2] |
| Water Solubility | Substantially greater | Lower | [1][2] |
| Voltage Dependence | Strong inward rectification | Not reported | [1][2] |
| Effect on Channel Open Time | Reduces mean open time | Not reported | [1][2] |
| In Vivo Efficacy (Cholera Model) | ~80% reduction in fluid secretion | Effective | [1][2] |

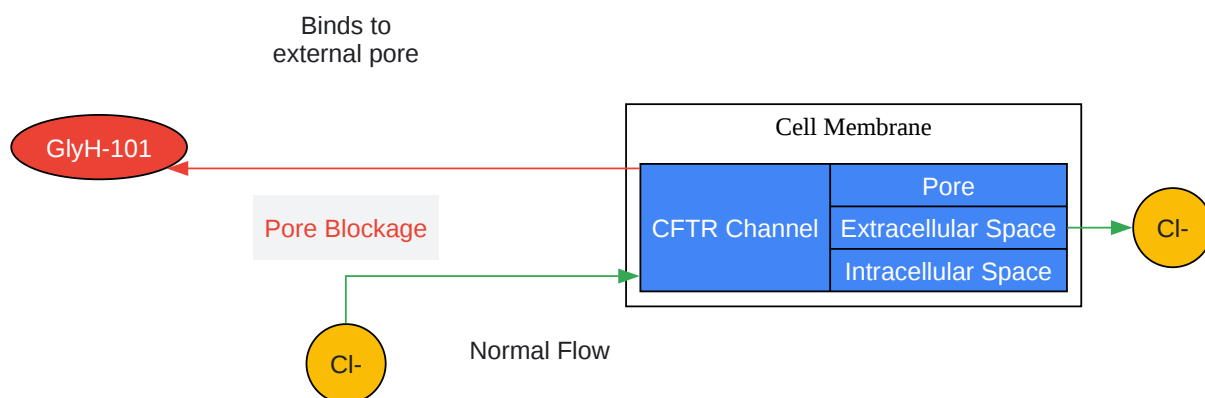
Table 3: Off-Target Effects of GlyH-101 and CFTRinh-172

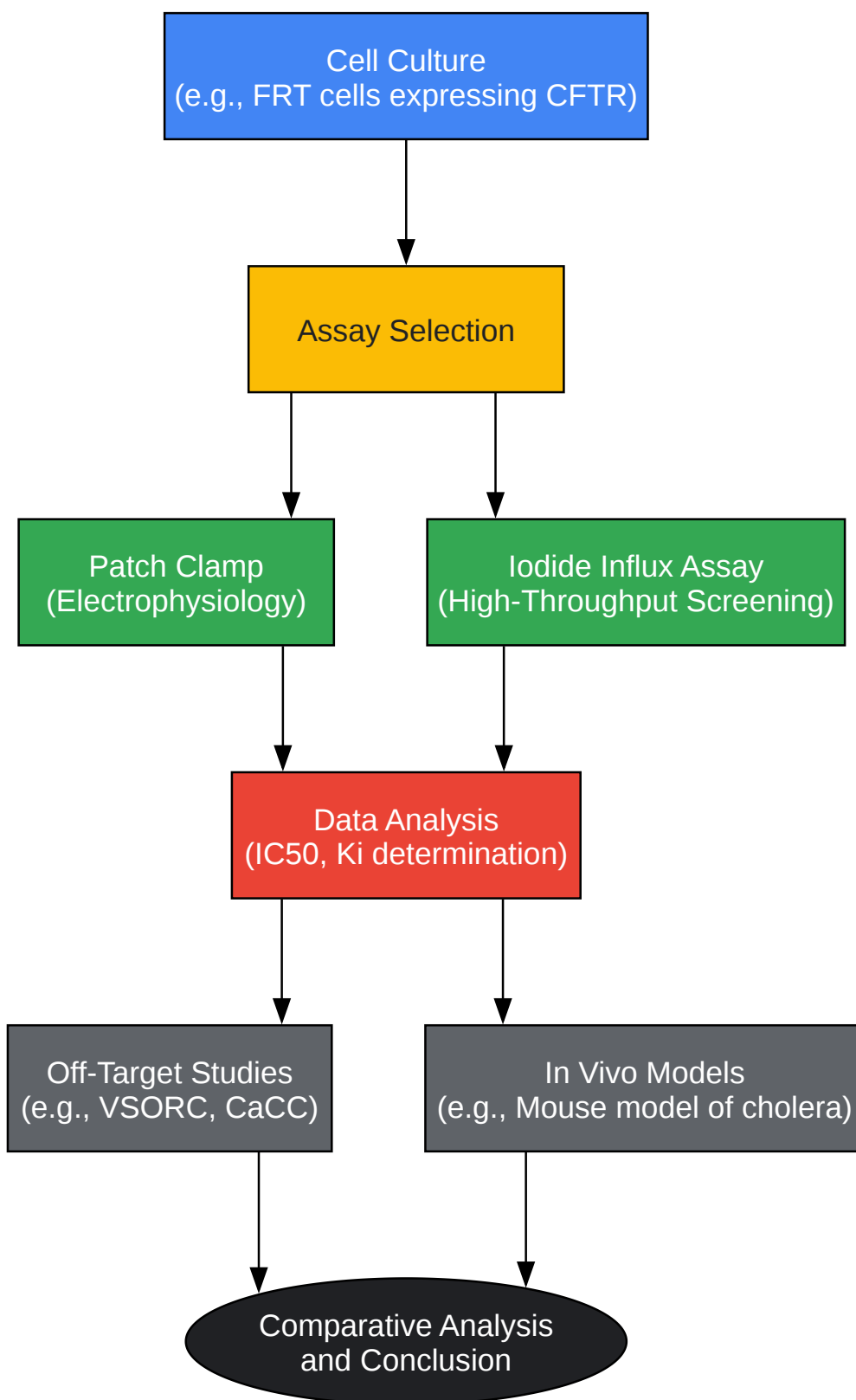
| Target | GlyH-101 Effect | CFTRinh-172 Effect | Reference |
|------------------------|--|---------------------------------|-----------|
| VSORC | Inhibits (IC50 ~1-6 μ M) | Inhibits (at >5 μ M) | [4][5] |
| CaCC | Inhibits | No effect | [4][5] |
| Mitochondrial Function | Targets mitochondrial functions | Targets mitochondrial functions | [6][7] |
| Cell Viability | Cytotoxic at concentrations >5 μ M | Cytotoxic at 5 μ M | [4] |

Signaling Pathways and Experimental Workflows

Mechanism of CFTR Inhibition by GlyH-101

The following diagram illustrates the proposed mechanism of action for **GlyH-101**, highlighting its interaction with the external pore of the CFTR channel.





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